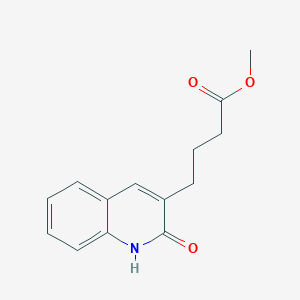

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate

Beschreibung

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate is a synthetic organic compound featuring a 1,2-dihydroquinolin-2-one core substituted with a butanoate ester at position 2. The dihydroquinolinone scaffold is notable for its presence in pharmacologically active molecules, often contributing to interactions with biological targets via hydrogen bonding and π-π stacking.

Eigenschaften

CAS-Nummer |

647836-42-8 |

|---|---|

Molekularformel |

C14H15NO3 |

Molekulargewicht |

245.27 g/mol |

IUPAC-Name |

methyl 4-(2-oxo-1H-quinolin-3-yl)butanoate |

InChI |

InChI=1S/C14H15NO3/c1-18-13(16)8-4-6-11-9-10-5-2-3-7-12(10)15-14(11)17/h2-3,5,7,9H,4,6,8H2,1H3,(H,15,17) |

InChI-Schlüssel |

IVHSFQZNCKXCKW-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCC1=CC2=CC=CC=C2NC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-4-(2-oxo-1,2-dihydrochinolin-3-yl)butanoat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-2,4-dione zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen, insbesondere an der Carbonylgruppe, eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden.

Wissenschaftliche Forschungsanwendungen

Methyl-4-(2-oxo-1,2-dihydrochinolin-3-yl)butanoat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Chinolinderivate verwendet.

Biologie: Die Verbindung zeigt biologische Aktivitäten wie antimikrobielle und Antikrebswirkungen.

Medizin: Es wird für seinen potenziellen Einsatz in der Medikamentenentwicklung, insbesondere für seine entzündungshemmenden und schmerzlindernden Wirkungen, untersucht.

Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-(2-oxo-1,2-dihydrochinolin-3-yl)butanoat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -pfaden. Die Verbindung kann bestimmte Enzyme und Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität von Enzymen, die an Entzündungen beteiligt sind, hemmen und so entzündungshemmende Wirkungen ausüben.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline-2,4-diones, dihydroquinoline derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate exhibits notable anticancer properties. In vivo studies have demonstrated its efficacy in inhibiting tumor growth in xenograft models. Specifically, the compound achieved tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. The mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. In animal models of induced arthritis, it significantly reduced inflammation markers and paw swelling following treatment. This suggests that methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate could be beneficial in managing inflammatory diseases.

Biochemical Applications

Biological Activity

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate has been studied for its interactions with various biological targets. The presence of the quinoline structure is crucial for its biological activity, influencing its interaction with enzymes and receptors involved in disease processes. For instance, compounds in this class have shown inhibitory effects on cyclooxygenase enzymes, which are key players in inflammation and pain pathways .

Synthesis and Structural Modifications

The synthesis of methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate can be achieved through several methods adaptable for both laboratory-scale and industrial production. Structural modifications can enhance its biological activity or alter its pharmacokinetic properties, making it a versatile scaffold for drug development.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study on Cancer Treatment

Objective: Evaluate the anticancer effects in breast cancer models.

Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study on Infection Control

Objective: Assess antimicrobial efficacy against resistant bacterial strains.

Results: Showed effective inhibition of growth in multi-drug resistant strains.

Wirkmechanismus

The mechanism of action of Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate (CAS 1092286-54-8; Similarity: 0.95)

Structural Differences :

- Substituent Position: The acetate ester is located at position 3, mirroring the parent compound, but the side chain is shorter (acetate vs. butanoate).

- Additional Substituent: A phenyl group is introduced at position 4 of the dihydroquinolinone ring.

Implications :

- Lipophilicity : The phenyl group increases hydrophobicity (logP ~3.2 estimated), which may enhance membrane permeability but reduce aqueous solubility.

- Synthetic Route : Likely synthesized via a palladium-catalyzed coupling (e.g., Suzuki reaction) to introduce the phenyl group, followed by esterification .

Methyl 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetate (CAS 103702-23-4; Similarity: 0.88)

Structural Differences :

- Substituent Position : The acetate ester is at position 4 instead of position 3.

- Side Chain: Shorter acetate chain compared to the parent compound’s butanoate.

Implications :

- Electronic Effects: The electron-withdrawing ester group at position 4 may reduce the electron density of the quinolinone ring, altering reactivity in substitution reactions.

- Biological Activity: Positional isomerism could shift binding motifs in biological targets. For example, dihydroquinolinones with substituents at position 4 are reported to exhibit altered affinity for serotonin receptors compared to position 3 analogs.

- Solubility : The shorter chain and positional change may increase water solubility (estimated logP ~1.8) relative to the parent compound .

Comparative Data Table

| Property | Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate | Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate | Methyl 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetate |

|---|---|---|---|

| CAS Number | 156496-39-8 | 1092286-54-8 | 103702-23-4 |

| Molecular Formula | C₁₄H₁₅NO₃ | C₁₈H₁₅NO₃ | C₁₂H₁₁NO₃ |

| Substituent Position | Position 3 (butanoate) | Position 3 (acetate) + Position 4 (phenyl) | Position 4 (acetate) |

| Estimated logP | ~2.5 | ~3.2 | ~1.8 |

| Key Structural Feature | Long-chain ester at position 3 | Phenyl group at position 4 | Positional isomer of ester |

| Potential Applications | Drug intermediates, kinase inhibitors | Anti-inflammatory agents | Serotonin receptor modulators |

Research Findings and Implications

- Synthetic Accessibility: The parent compound’s butanoate chain may require multi-step alkylation or Mitsunobu reactions, whereas phenyl-substituted analogs demand cross-coupling methodologies .

- Biological Relevance: Position 3 substituents in dihydroquinolinones are associated with kinase inhibition (e.g., JAK/STAT pathways), while position 4 analogs may target GPCRs, highlighting the impact of substituent placement .

- Thermal Stability: Butanoate esters generally exhibit higher thermal stability than acetates, which could influence storage conditions or formulation strategies.

Biologische Aktivität

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate is a compound belonging to the quinoline derivatives class, notable for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate has the molecular formula and a molecular weight of approximately 219.24 g/mol. The compound features a butanoate group attached to a quinoline structure, specifically a 2-oxo-1,2-dihydroquinoline moiety. The unique structural arrangement contributes to its biological activity, particularly its interactions with various biological targets.

Biological Activities

Research indicates that compounds in this class exhibit several notable biological activities:

-

Anticancer Activity :

- Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate has shown promise in anticancer studies. Similar quinoline derivatives have demonstrated anti-proliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 1.2 µM against MCF-7 cells for structurally related compounds .

- Mechanisms include cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by caspase activation and changes in Bcl-2 family protein expressions .

- Antiplatelet Activity :

- Enzyme Inhibition :

Synthesis Methods

The synthesis of methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate can be achieved through various methods:

- Condensation Reactions : Utilizing appropriate precursors to form the quinoline structure.

- Functionalization Techniques : Modifying existing quinoline frameworks to introduce the butanoate moiety.

These methods are adaptable for both laboratory-scale synthesis and industrial production.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate against other similar compounds:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Methyl 4-(2-Oxo-1,2-dihydroquinolin-3-yl)butanoate | Contains a butanoate moiety | 0.95 |

| Methyl 2-(2-Oxo-4-phenyldihydroquinolin)acetate | Features a phenyl group altering activity | 0.92 |

| Ethyl 2-(1-methyl-2-Oxo-dihydroquinolin)acetate | Different alkyl chain affects solubility | 0.83 |

| Methyl 2-Oxo-dihydroquinoline -3-carboxylate | Carboxylic acid instead of butanoic acid may influence activity | 0.81 |

This table illustrates how methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate stands out due to its specific butanoate group and unique substitution pattern on the quinoline ring.

Case Studies and Research Findings

Several studies have focused on the biological activities of quinoline derivatives similar to methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate:

- Anti-Proliferative Effects : A study found that derivatives exhibited significant anti-proliferative effects across multiple cancer cell lines with varying IC50 values .

- Mechanistic Insights : Research indicated that certain compounds led to G2/M phase arrest in cancer cells and activated apoptotic pathways through caspase activation and mitochondrial changes .

- Clinical Implications : The potential use of these compounds as therapeutic agents in cancer treatment is under exploration, focusing on their ability to modulate critical cellular pathways involved in tumor growth and progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.